5-(4-bromophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromophenyl and nitrophenyl groups attached to the thiadiazole ring, making it a molecule of interest in various fields of research.
Preparation Methods
The synthesis of 5-(4-bromophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-bromoaniline and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or chloroform .
Chemical Reactions Analysis
5-(4-bromophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst, resulting in the formation of the corresponding amine.
Scientific Research Applications
5-(4-bromophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazole derivatives have shown promise.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and the nature of the substituents. For example, the nitrophenyl group can participate in electron transfer reactions, while the bromophenyl group can enhance binding affinity to certain targets .
Comparison with Similar Compounds
Similar compounds to 5-(4-bromophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine include other thiadiazole derivatives with different substituents. These compounds share the thiadiazole core but differ in their biological and chemical properties due to variations in the attached groups. Examples include:
- 5-(4-chlorophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
- 5-(4-methylphenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
- 5-(4-fluorophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
These compounds are unique in their specific interactions and applications, highlighting the importance of substituent effects on the properties of thiadiazole derivatives.
Properties
CAS No. |
827580-48-3 |
---|---|
Molecular Formula |
C14H9BrN4O2S |
Molecular Weight |
377.22 g/mol |
IUPAC Name |
5-(4-bromophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H9BrN4O2S/c15-10-3-1-9(2-4-10)13-17-18-14(22-13)16-11-5-7-12(8-6-11)19(20)21/h1-8H,(H,16,18) |
InChI Key |
DNBWNFZBKIJSDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC3=CC=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.